6-(Hydroxymethyl)pyridine-3,4-diol

Description

Contextualization within the Pyridine (B92270) Derivatives and Vitamin B6 Analogues Research Landscape

6-(Hydroxymethyl)pyridine-3,4-diol (B1585430) belongs to the vast and versatile family of pyridine derivatives. Pyridine, a heterocyclic aromatic compound, forms the core of numerous natural products and synthetic molecules with significant biological activities. researchgate.net The pyridine scaffold is a key component in many FDA-approved drugs used to treat a range of human diseases. researchgate.net The functionalization of the pyridine ring with hydroxyl and hydroxymethyl groups, as seen in this compound, creates a molecule with specific chemical properties and potential for biological interactions.

Crucially, this compound is also classified as a Vitamin B6 analogue. Vitamin B6 is an essential nutrient that exists in six interconvertible forms, or vitamers, all of which share a pyridine core. acs.org The primary forms are pyridoxine (B80251) (an alcohol), pyridoxal (B1214274) (an aldehyde), and pyridoxamine (B1203002) (an amine), along with their phosphorylated derivatives. acs.org The biologically active coenzyme form, pyridoxal 5'-phosphate (PLP), is vital for over 100 enzymatic reactions in the human body, primarily related to protein metabolism. nih.gov this compound mimics the core structure of these vitamers, particularly pyridoxine (5-hydroxy-6-methyl-3,4-pyridinedimethanol), making it a subject of interest for researchers exploring new therapeutic agents with modified biological activities. mdpi.comwikipedia.org The synthesis of novel Vitamin B6 analogues is an active field of research aimed at developing compounds with specific functions, such as antioxidative, immunomodulating, or cytoprotective properties. nih.govmdpi.com

Historical Perspectives on its Emergence in Scientific Inquiry and Related Compounds

While a definitive date for the first synthesis of this compound is not prominently documented, its emergence can be understood by tracing the history of its core structural components. The parent heterocycle, pyridine, was first isolated from coal tar in the 19th century and later synthesized in 1876. nih.gov The scientific community's interest in functionalized pyridines grew steadily, particularly with the isolation of Vitamin B6 in the 1930s. nih.gov

Research into the metabolism of pyridine compounds provided key insights into the formation of its diol derivatives. Seminal work in the early 1970s detailed the microbial metabolism of 4-hydroxypyridine (B47283), identifying pyridine-3,4-diol (B75182) as a key intermediate formed through enzymatic hydroxylation by Agrobacterium sp. nih.gov This discovery established pyridine-3,4-diol as a compound of biochemical relevance. The subsequent exploration of pyridine derivatives as building blocks for more complex molecules and as potential therapeutic agents logically led to the synthesis and investigation of variously substituted pyridinediols, including the 6-(hydroxymethyl) variant, as part of the broader, ongoing inquiry into Vitamin B6 analogues and their potential applications. mdpi.com

Advanced Structural Elucidation and Stereochemical Considerations in Research

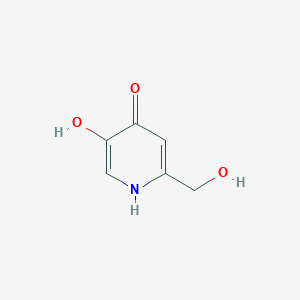

The structure of this compound features a pyridine ring substituted with two hydroxyl groups at positions 3 and 4, and a hydroxymethyl group at position 6. oup.com This arrangement of functional groups imparts specific electronic and steric properties to the molecule, influencing its reactivity and intermolecular interactions.

| Property | Data |

| Molecular Formula | C₆H₇NO₃ |

| Molecular Weight | 141.12 g/mol |

| IUPAC Name | This compound |

| SMILES String | OC1=C(O)C=C(CO)N=C1 |

| InChI Key | NZRGARKXMKFZDU-UHFFFAOYSA-N |

| CAS Number | 31883-16-6 |

A critical aspect of the chemistry of hydroxypyridines is their existence in tautomeric equilibria with corresponding pyridone forms. For this compound, the presence of hydroxyl groups at both the C3 and C4 positions allows for complex tautomerism. The molecule can exist in equilibrium with its pyridin-4-one tautomer, where a ketone group is at the C4 position and a proton has shifted to the ring nitrogen. nih.gov

Studies on related pyridine-3,4-diol derivatives have provided direct evidence for this phenomenon. X-ray crystal structure analysis has confirmed that some of these compounds exist as a 1:1 mixture of the pyridine-3,4-diol and the corresponding pyridin-4-one tautomer in the solid state. nih.gov This equilibrium is highly influenced by the solvent environment; polar solvents can favor the zwitterionic or pyridone forms due to favorable hydrogen bonding interactions. aladdin-e.com This tautomerism significantly affects the molecule's conformation and reactivity, as the different forms exhibit distinct hydrogen-bonding patterns and nucleophilic/electrophilic characteristics, which in turn govern how the molecule interacts with biological targets like enzymes. oup.com

The parent molecule, this compound, is achiral as it does not possess a stereocenter. However, the field of Vitamin B6 analogue research has extensively explored chirality in derivatives to create compounds for specific applications, such as stereospecific catalysis. acs.org

Scientific research has demonstrated the synthesis of chiral Vitamin B6 analogues. For instance, racemic and optically active enantiomers of pyridoxal and pyridoxamine analogues featuring a branched "ansa chain" (a strap-like molecular bridge) have been successfully synthesized. oup.com These chiral analogues are investigated as potential catalysts for mimicking the stereospecificity of enzymatic reactions in non-enzymatic systems. acs.org By creating derivatives of this compound—for example, through esterification of its hydroxyl groups with a chiral acid—it is possible to introduce stereocenters. The resulting diastereomers or enantiomers could exhibit differential binding to biological targets, a principle that is fundamental to modern drug design and stereoselective synthesis. acs.org

Overview of Current Academic Research Trajectories and Future Directions

Current research on this compound and related compounds is multifaceted, spanning organic synthesis, medicinal chemistry, and biotechnology.

Synthetic Utility: The compound serves as a versatile building block for the synthesis of more complex molecules. oup.com Its functional groups (two phenolic hydroxyls and one alcoholic hydroxyl) allow for a range of chemical transformations. Recent advancements include the use of pyridine-3,4-diol precursors in palladium-catalyzed cross-coupling reactions to construct extended π-systems, which are of interest for their photophysical properties. nih.gov

Biological Activity: A significant research trajectory focuses on the biological activities of this Vitamin B6 analogue. It has been investigated for its antioxidant properties, which are crucial for protecting cells from oxidative damage. nih.gov Furthermore, studies have shown its potential as an antimicrobial agent, demonstrating inhibitory activity against bacteria such as Escherichia coli and Staphylococcus aureus. oup.com

Medicinal Chemistry: In medicinal chemistry, research is exploring the therapeutic applications of the molecule. oup.com Its ability to interact with enzymes positions it as a candidate for developing modulators of specific metabolic pathways. For example, it is being investigated as a potential inhibitor of certain hydrolase enzymes. oup.com The development of novel Vitamin B6 analogues as cholinesterase reactivators or for modulating cell proliferation is also an active area of study. nih.govmdpi.comnih.gov

Future directions will likely focus on leveraging the unique pyridine-3,4-diol scaffold for structure-based drug design. Elucidating its interactions with specific enzyme active sites could lead to the development of more potent and selective inhibitors for various diseases. Additionally, the exploration of green and efficient synthetic routes, such as whole-cell biocatalysis, represents a growing trend aimed at producing these valuable chemical intermediates sustainably. oup.com

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2-(hydroxymethyl)-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c8-3-4-1-5(9)6(10)2-7-4/h1-2,8,10H,3H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRGARKXMKFZDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C(C1=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185734 | |

| Record name | 5-Hydroxy-2-(hydroxymethyl)-4(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31883-16-6, 736088-02-1 | |

| Record name | 5-Hydroxy-2-(hydroxymethyl)-4(1H)-pyridinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031883166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC68955 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydroxy-2-(hydroxymethyl)-4(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 736088-02-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations for Research Applications

De Novo Synthetic Pathways and Advanced Chemical Synthesis Strategies

Traditional chemical synthesis of 6-(hydroxymethyl)pyridine-3,4-diol (B1585430) often involves multi-step sequences that allow for the precise installation of the hydroxymethyl and diol functionalities on the pyridine (B92270) core.

Hydroxymethylation Approaches and Regioselectivity Studies

A primary strategy for the synthesis of this compound involves the hydroxymethylation of a pre-existing pyridine-3,4-diol (B75182) scaffold. This reaction typically utilizes formaldehyde (B43269) in an aqueous basic medium at elevated temperatures. The regioselectivity of this transformation, which dictates the placement of the hydroxymethyl group at the C6 position, is a critical aspect of this synthetic route. The electron-donating nature of the hydroxyl groups on the pyridine ring directs the electrophilic substitution to specific positions.

In broader pyridine chemistry, hydroxymethylation can also be achieved on substituted 3-hydroxy-pyridines, highlighting the versatility of this functional group introduction. google.com The precise control of reaction conditions is paramount to favor the desired isomer and minimize the formation of byproducts.

Multi-step Oxidation and Reduction Routes for Functional Group Interconversion

Multi-step synthetic sequences involving oxidation and reduction reactions are fundamental to arriving at the target this compound structure. For instance, a common approach in the synthesis of related pyridine derivatives involves the oxidation of a methyl group to a carboxylic acid, followed by reduction to the corresponding alcohol. ethz.chrsc.org A patented organic synthesis method for a related compound, 2,6-bis(hydroxymethyl)pyridine, involves the oxidation of 2,6-lutidine to dipicolinic acid using potassium permanganate, followed by reduction with sodium borohydride (B1222165) and iodine. ethz.chrsc.org This general strategy of functional group interconversion, while sometimes requiring harsh reagents, provides a reliable pathway to hydroxymethyl-substituted pyridines. ethz.chrsc.org

The oxidation of dihydropyridine (B1217469) precursors to the aromatic pyridine core is another key transformation. researchgate.net Various methods, including the use of DMSO, nitric acid, or calcium hypochlorite, have been shown to be effective for this aromatization step. researchgate.net

Protecting Group Strategies and Deprotection Methodologies

In the synthesis of complex molecules like this compound, protecting groups are essential to mask reactive functional groups and ensure selective transformations. jocpr.com The hydroxyl groups of the pyridine ring are often protected to prevent unwanted side reactions during subsequent synthetic steps.

Common protecting groups for hydroxyl moieties include benzyl (B1604629) ethers, which can be removed by hydrogenolysis using a palladium on carbon (Pd/C) catalyst. Methyl ethers are another option, typically cleaved using strong Lewis acids like boron tribromide (BBr₃). For amino groups, which may be present in precursors, Fmoc and t-Boc are commonly employed protecting groups. jocpr.com The choice of protecting group depends on its stability to the reaction conditions of the subsequent steps and the mildness of the conditions required for its removal. jocpr.com

| Protecting Group | Typical Reagent for Deprotection | Functional Group Protected |

| Benzyl | H₂, Pd/C | Hydroxyl |

| Methyl | BBr₃ | Hydroxyl |

| (2-trimethylsilyl)ethyl | Trifluoroacetic acid (TFA) | Hydroxyl |

| Fmoc | Piperidine | Amino |

| t-Boc | Trifluoroacetic acid (TFA) | Amino |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, temperature, catalyst, and reaction time. For instance, in hydroxymethylation reactions, using a basic aqueous medium and elevated temperatures can drive the reaction to completion.

In palladium-catalyzed cross-coupling reactions, which can be used to form the pyridine ring or introduce substituents, the choice of ligand, base, and solvent system significantly impacts the reaction's efficiency. Similarly, for oxidation and reduction steps, the selection of the appropriate reagent and control of the reaction temperature are critical to avoid over-oxidation or incomplete reduction. The use of phase transfer catalysts has also been investigated to improve the efficiency of certain reactions in biphasic systems. researchgate.net

Biocatalytic Synthesis Approaches for this compound

Biocatalysis offers a green and efficient alternative to traditional chemical synthesis for producing this compound and related compounds. This approach utilizes enzymes or whole microbial cells to perform specific chemical transformations with high selectivity and under mild conditions. rsc.orgrsc.org

Enzymatic Conversion Mechanisms and Enzyme Characterization (e.g., XMO)

A notable biocatalytic route involves the use of xylene monooxygenase (XMO) from Pseudomonas putida. ethz.chrsc.org This enzyme is capable of catalyzing the oxidation of methyl groups on aromatic rings. ethz.chrsc.org In the context of synthesizing related dihydroxymethylated pyridines, a process using recombinant E. coli cells expressing XMO has been developed. ethz.chrsc.orgrsc.org

The enzymatic conversion of a precursor like 2,6-lutidine proceeds through a series of oxidation steps. The probable reaction scheme involves the initial oxidation of a methyl group to a hydroxymethyl group, followed by further oxidation to an aldehyde and then a carboxylic acid. ethz.ch Endogenous reductases within the host organism can then reduce aldehyde intermediates to the desired diol product.

Probable Biocatalytic Reaction Pathway:

| Step | Substrate | Intermediate/Product | Enzyme(s) |

| 1 | 2,6-Lutidine | 6-methyl-2-pyridinemethanol | Xylene Monooxygenase (XMO) |

| 2 | 6-methyl-2-pyridinemethanol | 6-methyl-2-pyridinecarbaldehyde | Xylene Monooxygenase (XMO) |

| 3 | 6-methyl-2-pyridinecarbaldehyde | 6-(hydroxymethyl)pyridine-2-carbaldehyde | Xylene Monooxygenase (XMO) |

| 4 | Aldehyde Intermediates | This compound | Endogenous Reductases |

This table represents a generalized pathway for a related compound, illustrating the principle of biocatalytic oxidation and reduction.

A key advantage of this biocatalytic method is that it can be performed as a one-pot synthesis, avoiding the need for harsh oxidizing and reducing agents used in traditional chemical routes. ethz.chrsc.orgrsc.org However, challenges such as substrate and intermediate toxicity to the microbial cells need to be managed, often through strategies like gradual substrate feeding. ethz.ch The enzyme 4-hydroxypyridine-3-hydroxylase, a mixed-function mono-oxygenase found in Agrobacterium sp., is another example of an enzyme involved in pyridine metabolism, specifically the conversion of 4-hydroxypyridine (B47283) to pyridine-3,4-diol, requiring O₂ and a cofactor like NADH or NADPH. nih.gov

Genetic Engineering of Microbial Strains for Biocatalysis

The biosynthesis of pyridine-based compounds, including vitamin B6 vitamers and related molecules like this compound, has been a significant area of research, with genetic engineering of microbial strains playing a pivotal role. The enzymatic pathways responsible for the synthesis and degradation of these compounds are complex, often involving multiple steps and enzymes. Researchers have successfully engineered microorganisms such as Escherichia coli and Saccharomyces cerevisiae to enhance the production of specific pyridoxine (B80251) derivatives.

One of the key pathways involved is the deoxyxylulose 5-phosphate (DXP)-dependent pathway for de novo vitamin B6 biosynthesis. In this pathway, the enzymes PdxA and PdxJ are crucial for the formation of pyridoxine 5'-phosphate (PNP), a primary vitamer of vitamin B6. Genetic manipulation has focused on overexpressing the genes encoding these enzymes to increase the metabolic flux towards PNP and related compounds. For instance, the co-expression of pdxA and pdxJ genes in E. coli has been shown to significantly elevate the levels of pyridoxine.

Furthermore, the degradation of vitamin B6 is also an important consideration. In some bacteria, a newly discovered degradation pathway involves a dioxygenase that cleaves the pyridine ring of pyridoxic acid. Understanding and manipulating these degradation pathways is essential for preventing the loss of the target compound during microbial production. By knocking out genes responsible for unwanted side reactions or degradation, the yield of the desired pyridinediol can be improved.

The table below summarizes key genes and their functions in the context of engineering microbial strains for the biocatalysis of pyridine derivatives.

| Gene/Enzyme | Function | Organism(s) of Interest | Application in Genetic Engineering |

| pdxA | 4-hydroxythreonine-4-phosphate dehydrogenase | E. coli | Overexpression to enhance the biosynthesis of pyridoxine 5'-phosphate (PNP), a precursor to other B6 vitamers. |

| pdxJ | Pyridoxine 5'-phosphate (PNP) synthase | E. coli | Co-overexpression with pdxA to boost the production of PNP. |

| pdxH | Pyridoxine/pyridoxamine (B1203002) 5'-phosphate oxidase | E. coli | Manipulation of this enzyme can control the conversion of PNP and PMP to PLP, influencing the final product profile. |

| Dioxygenase | Cleavage of the pyridine ring in pyridoxic acid | Various bacteria | Knockout of the encoding gene to prevent the degradation of pyridoxine-related compounds and improve yield. |

Green Chemistry Principles and Sustainable Production Research

The application of green chemistry principles to the synthesis of this compound and related compounds is an area of growing interest, aiming to reduce the environmental impact of chemical production. Traditional chemical syntheses of pyridine derivatives often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. In contrast, green chemistry approaches prioritize the use of renewable feedstocks, environmentally benign solvents, and catalytic methods.

Biocatalysis, as discussed in the previous section, is a cornerstone of green chemistry. The use of whole-cell or isolated enzyme systems can replace conventional chemical catalysts, often leading to higher selectivity and milder reaction conditions. For example, the enzymatic conversion of precursors to the pyridine ring can be performed in aqueous media at or near ambient temperature and pressure, significantly reducing energy consumption and the need for organic solvents.

Research into sustainable production also focuses on the development of chemoenzymatic strategies, which combine the advantages of both chemical and biological catalysis. This approach can be particularly useful for multi-step syntheses where some transformations are more efficiently carried out by enzymes and others by chemical means. The goal is to design a synthetic route that is not only efficient and high-yielding but also minimizes waste and environmental harm.

Key green chemistry principles and their application in the synthesis of pyridine derivatives are outlined below:

| Green Chemistry Principle | Application in Pyridine Derivative Synthesis |

| Use of Renewable Feedstocks | Utilizing sugars and other biomass-derived materials as starting points for microbial fermentation to produce the pyridine core structure. |

| Catalysis | Employing enzymes or whole-cell biocatalysts to replace stoichiometric reagents, leading to higher atom economy and reduced waste. Research is also exploring the use of heterogeneous catalysts that can be easily recovered and reused. |

| Benign Solvents and Auxiliaries | Conducting reactions in water or other environmentally friendly solvents like ionic liquids or supercritical fluids to replace volatile organic compounds (VOCs). |

| Design for Energy Efficiency | Performing synthetic steps at ambient temperature and pressure through biocatalytic or improved catalytic methods, thereby reducing the overall energy footprint of the process. |

| Waste Prevention | Designing synthetic pathways that minimize the formation of byproducts and waste streams. This includes the development of one-pot reactions where multiple steps are carried out in the same reactor without the need for intermediate purification. |

Chemical Derivatization and Analog Synthesis for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule like this compound relates to its biological activity. By systematically modifying the molecule and evaluating the effects of these changes, researchers can identify the key functional groups and structural features responsible for its properties. This knowledge is invaluable for the design of new analogs with improved potency, selectivity, or other desirable characteristics.

Introduction of Alkyl, Halogen, and Other Substituents

The synthesis of analogs of this compound involves the introduction of various substituents, such as alkyl groups, halogens, and other functional moieties, at different positions on the pyridine ring. These modifications can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which can impact its interaction with biological targets.

Halogenation: The incorporation of halogen atoms (e.g., fluorine, chlorine, bromine) is a common strategy in medicinal chemistry. Halogens can act as bioisosteres for hydrogen atoms and can modulate the electronic properties of the aromatic ring through inductive and resonance effects. Fluorine, in particular, is often introduced to block metabolic oxidation or to enhance binding affinity.

Other Substituents: A wide range of other functional groups can be introduced to explore different aspects of the SAR. These may include nitro groups, amino groups, cyano groups, and various heterocyclic rings. Each of these substituents can impart unique properties to the parent molecule, providing valuable insights into its mechanism of action.

The following table provides examples of synthetic transformations used to introduce these substituents.

| Transformation | Reagents and Conditions | Purpose in SAR Studies |

| O-Alkylation | Alkyl halide (e.g., CH3I), base (e.g., NaH) in an aprotic solvent (e.g., THF) | To investigate the role of the hydroxyl groups in hydrogen bonding and to increase lipophilicity. |

| N-Alkylation | Alkyl halide (e.g., C2H5Br) | To study the importance of the pyridine nitrogen's basicity and its potential role in binding interactions. |

| Halogenation | Electrophilic halogenating agent (e.g., N-bromosuccinimide) | To modify the electronic properties of the pyridine ring and to explore the effects of halogen bonding. |

| Nitration | Nitrating mixture (e.g., HNO3/H2SO4) | To introduce a strong electron-withdrawing group and to serve as a precursor for the synthesis of amino derivatives. |

Synthesis of Labeled Compounds for Mechanistic Probes

The synthesis of isotopically labeled versions of this compound is a powerful tool for elucidating its metabolic fate, mechanism of action, and transport across biological membranes. By replacing one or more atoms in the molecule with a heavier isotope (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O), researchers can track the compound using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The strategic placement of isotopic labels is critical for the success of these studies. For example, labeling the hydroxymethyl group can help to determine if this part of the molecule is subject to oxidation or other metabolic transformations. Similarly, labeling the pyridine ring can provide insights into its stability and whether it undergoes cleavage in biological systems.

The synthesis of labeled compounds often requires the use of labeled starting materials or reagents. For instance, the introduction of a ¹³C label might involve the use of ¹³C-labeled formaldehyde in a step that forms the hydroxymethyl group. The synthetic routes must be carefully designed to ensure that the label is incorporated at the desired position with high efficiency.

Advanced Purification and Isolation Techniques for Synthetic Intermediates and Products

The purification and isolation of this compound and its synthetic intermediates are critical steps to ensure the chemical purity of the compounds used in research. The presence of impurities can lead to erroneous results in biological assays and other analytical experiments. A variety of advanced techniques are employed to achieve the high levels of purity required.

Chromatographic Methodologies (HPLC, LC-MS)

Chromatography is the most widely used technique for the purification and analysis of pyridine derivatives. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are particularly powerful methods in this context.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for both analytical and preparative purposes. For the purification of polar compounds like this compound, reversed-phase HPLC is often the method of choice. In this technique, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). By carefully controlling the composition of the mobile phase and other parameters, it is possible to achieve excellent separation of the target compound from impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for the identification and quantification of compounds in complex mixtures. Following separation by the LC system, the eluent is introduced into the mass spectrometer, which provides information about the molecular weight of the components. This allows for the unambiguous identification of the target compound and any impurities, even at very low concentrations.

The table below summarizes typical chromatographic conditions for the analysis and purification of pyridine derivatives.

| Technique | Stationary Phase | Mobile Phase | Detection Method | Application |

| HPLC | Reversed-phase (e.g., C18) | Water/acetonitrile or water/methanol gradient | UV-Vis (at a wavelength where the pyridine ring absorbs) | Analytical quantification and preparative purification of the target compound. |

| LC-MS | Reversed-phase (e.g., C18) | Water/acetonitrile or water/methanol with a modifier (e.g., formic acid) | Mass Spectrometry (e.g., ESI-MS) | Identification and structural confirmation of the target compound and its metabolites or degradation products. |

Crystallization Techniques and Single Crystal Growth

The successful cultivation of single crystals of this compound hinges on meticulous control over crystallization conditions. While detailed experimental procedures for this specific compound are not extensively documented in publicly available literature, general principles of organic compound crystallization provide a framework for achieving single crystals suitable for X-ray analysis.

The purification of this compound is often achieved through crystallization. The choice of solvent is a critical factor, not only for solubility but also for influencing the tautomeric equilibrium between the pyridine-3,4-diol form and its corresponding hydroxypyridinone tautomer. For related pyridine-3,4-diols, polar protic solvents such as methanol have been shown to favor the diol form, which is crucial for obtaining a homogenous crystalline sample.

Commonly employed crystallization techniques for organic compounds like this compound include slow evaporation, vapor diffusion, and temperature gradient methods.

Slow Evaporation: This is a straightforward and widely used technique. A saturated solution of the compound is prepared in a suitable solvent, and the solvent is allowed to evaporate slowly and undisturbed. The gradual increase in concentration encourages the formation of well-ordered crystals. For this compound, methanol or an aqueous solution containing a base like NaOH could be suitable solvent systems, given its synthesis often occurs in basic aqueous conditions.

Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open container, which is then placed in a larger sealed vessel containing a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

Temperature Gradient: In this technique, a saturated solution is subjected to a controlled temperature gradient. The solubility of the compound typically varies with temperature, and this gradient can be exploited to induce crystallization at a specific point in the solution.

| Crystallographic Parameter | Typical Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pna2₁ |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Volume (V) | ų |

| Z (Molecules per unit cell) | e.g., 4 |

| Calculated Density (ρ) | g/cm³ |

| Hydrogen Bonding Network | Details of intermolecular interactions |

| Tautomeric Form in Solid State | Confirmation of diol vs. pyridinone |

It is important to note that X-ray crystallography studies on related pyridine diols have confirmed the existence of tautomeric equilibria in the solid state. Such studies are invaluable for understanding the fundamental structural chemistry of this compound and how its structure influences its reactivity and potential applications in areas such as coordination chemistry.

Biosynthesis and Bioconversion Pathways in Model Systems Non Clinical Context

Elucidation of Natural Occurrence and Biosynthetic Precursors

While direct evidence for the widespread natural occurrence of 6-(hydroxymethyl)pyridine-3,4-diol (B1585430) is not extensively documented, its structural motifs are found in vital, naturally occurring pyridine (B92270) derivatives, most notably Vitamin B6. kyoto-u.ac.jpmdpi.com The biosynthesis of the core pyridine ring, the foundational structure of this compound, has been studied in various organisms. In certain bacteria, the pyridine ring of nicotinic acid, a related compound, is synthesized from precursors such as glycerol (B35011) and succinate (B1194679) or closely related metabolites. kyoto-u.ac.jp Studies on the biosynthesis of other pyridine alkaloids have also pointed to precursors like L-proline and L-homoserine. nih.govresearchgate.net

The structure of this compound is particularly analogous to pyridoxine (B80251) (a form of Vitamin B6), which is 2-methyl-3-hydroxy-4,5-bis(hydroxymethyl)pyridine. kyoto-u.ac.jp Pyridoxine and its vitamers are essential coenzymes in a vast number of metabolic reactions. mdpi.com Given this structural similarity, it is plausible that the biosynthetic precursors for this compound are derived from common metabolic pools that also feed into the synthesis of other pyridine alkaloids and Vitamin B6. The hydroxymethyl group suggests a potential enzymatic modification of a pyridine precursor, a common step in the biosynthesis of complex natural products. rsc.org

Microbial Degradation Pathways of Related Pyridine Diols and their Relevance

The study of microbial degradation of pyridine and its derivatives is critical for understanding the environmental fate of these N-heterocyclic compounds and provides a relevant framework for the potential bioconversion of this compound. nih.govtandfonline.com Numerous microorganisms isolated from soil and sewage are capable of utilizing pyridine compounds as their sole source of carbon and energy. nih.govespublisher.com

The degradation pathways often proceed through hydroxylated intermediates, with pyridinediols being key metabolites. tandfonline.comnih.gov For instance, several microbial species convert hydroxypyridines into more highly substituted pyridinediols before subsequent ring cleavage. nih.gov A well-studied example is the conversion of 4-hydroxypyridine (B47283) to pyridine-3,4-diol (B75182) by an Agrobacterium sp., which serves as a direct model for the formation of the core diol structure of the title compound. nih.govportlandpress.com The transformation rate of pyridine derivatives is dependent on the nature and position of their substituents, with hydroxypyridines generally being readily metabolized. nih.govtandfonline.com

The microbial catabolism of pyridine compounds relies on sophisticated enzymatic systems, primarily hydroxylases for ring activation and dioxygenases for ring cleavage. nih.govnih.gov

Hydroxylases: These enzymes introduce hydroxyl groups onto the pyridine ring, a crucial first step for destabilizing the aromatic system. Many are monooxygenases that utilize molecular oxygen and a reducing equivalent like NADH or NADPH. nih.govportlandpress.com

4-hydroxypyridine-3-hydroxylase: Found in Agrobacterium sp., this FAD-dependent mono-oxygenase catalyzes the specific hydroxylation of 4-hydroxypyridine to produce pyridine-3,4-diol. nih.govportlandpress.com The reaction requires O₂ and NAD(P)H as co-substrates. nih.govportlandpress.com

Flavin-dependent monooxygenases: Other enzymes, such as 6-hydroxy-3-succinoyl-pyridine (HSP) 3-monooxygenase (HspB) from Pseudomonas putida S16, are involved in the β-hydroxylation of the pyridine ring in different metabolic pathways, such as nicotine (B1678760) degradation. researchgate.netnih.gov These enzymes first reduce the FAD cofactor with NAD(P)H, which then reacts with oxygen to form a reactive hydroperoxyflavin intermediate that performs the hydroxylation. nih.gov

Dioxygenases: Following hydroxylation, dioxygenases catalyze the oxidative cleavage of the pyridinediol ring, a key dearomatization step. nih.govacs.orgnih.gov

Pyridine-3,4-diol dioxygenase: Crude extracts from Agrobacterium sp. contain a labile dioxygenase that cleaves the pyridine-3,4-diol ring between carbons C-2 and C-3. nih.gov This enzyme exhibits properties similar to extradiol ('meta') cleavage dioxygenases found in aromatic hydrocarbon degradation. nih.gov

2,5-dihydroxypyridine dioxygenase (NicX): This non-heme iron oxygenase from Pseudomonas putida KT2440 catalyzes the oxidative cleavage of 2,5-dihydroxypyridine. nih.govacs.org Mechanistic studies show that the reaction involves the attack of an Fe(II)-superoxo species on the pyridine ring, leading to the formation of a seven-membered-ring lactone intermediate which subsequently undergoes ring-opening. nih.govacs.org

Table 1: Key Enzymes in the Bioconversion of Pyridine Derivatives

| Enzyme | Microbial Source | Substrate(s) | Product(s) | Cofactors/Prosthetic Groups | Enzyme Class |

|---|---|---|---|---|---|

| 4-hydroxypyridine 3-hydroxylase | Agrobacterium sp. | 4-Hydroxypyridine, O₂, NAD(P)H | Pyridine-3,4-diol | FAD | Mono-oxygenase nih.govportlandpress.com |

| 6-Hydroxy-3-succinoyl-pyridine 3-monooxygenase (HspB) | Pseudomonas putida S16 | 6-Hydroxy-3-succinoyl-pyridine, O₂, NADH | 2,5-Dihydroxypyridine, Succinate | FAD | Mono-oxygenase nih.gov |

| Pyridine-3,4-diol dioxygenase | Agrobacterium sp. | Pyridine-3,4-diol, O₂ | 3-Formiminopyruvate | Fe(II) (presumed) | Dioxygenase nih.gov |

| 2,5-Dihydroxypyridine dioxygenase (NicX) | Pseudomonas putida KT2440 | 2,5-Dihydroxypyridine, O₂ | N-Formylmaleamic acid | Non-heme Fe(II) | Dioxygenase nih.govacs.org |

The identification of intermediate metabolites is crucial for elucidating the step-by-step process of microbial degradation. In the catabolism of pyridine-3,4-diol by Agrobacterium sp., the ring cleavage product was identified as 3-formiminopyruvate . nih.gov This unstable intermediate undergoes subsequent enzymatic and non-enzymatic transformations. On acidification, it releases ammonia (B1221849) and is converted to 3-formylpyruvate . nih.gov An acylpyruvate hydrolase then acts on 3-formylpyruvate to yield the central metabolites formate and pyruvate (B1213749) . nih.gov The complete degradation of one mole of pyridine-3,4-diol ultimately yields two moles of formate, one mole of pyruvate, and one mole of ammonia. nih.gov

In other related pathways, such as the degradation of unsubstituted pyridine by Arthrobacter sp., different intermediates are formed. The initial ring cleavage yields (Z)-N-(4-oxobut-1-enyl)formamide , which is then acted upon by a dehydrogenase and an amidohydrolase to continue the degradation cascade toward central metabolism. nih.gov

Table 2: Identified Intermediates in Microbial Degradation of Pyridine Compounds

| Parent Compound | Organism | Key Intermediate(s) | Final Products of Pathway |

|---|---|---|---|

| Pyridine-3,4-diol | Agrobacterium sp. | 3-Formiminopyruvate, 3-Formylpyruvate | Pyruvate, Formate, NH₃ nih.gov |

| Pyridine | Arthrobacter sp. 68b | (Z)-N-(4-oxobut-1-enyl)formamide | Succinic acid nih.gov |

| 4-Hydroxypyridine | Agrobacterium sp. | Pyridine-3,4-diol | (Leads to Pyruvate, Formate, NH₃) nih.govnih.gov |

Potential Role as a Biosynthetic Intermediate in Other Natural Products

The chemical structure of this compound, featuring multiple reactive hydroxyl groups and a diol system on a pyridine core, makes it a plausible biosynthetic intermediate for more complex natural products. In synthetic chemistry, it serves as a versatile building block for creating more elaborate molecules due to the reactivity of its functional groups. This synthetic utility often mirrors biological potential.

Its structural relationship to Vitamin B6 (pyridoxine) is significant. mdpi.com In biological systems, pyridoxine is phosphorylated to pyridoxal (B1214274) 5'-phosphate (PLP), the active coenzyme form that participates in a multitude of enzymatic reactions. mdpi.com Analogously, this compound could serve as a precursor that undergoes further enzymatic modifications—such as glycosylation, phosphorylation, or oxidation—to generate a range of bioactive secondary metabolites. While specific pathways originating from this exact compound are yet to be fully elucidated, its structure is primed for diversification in the biosynthesis of novel pyridine alkaloids or other N-heterocyclic natural products.

Metabolic Flux Analysis and Pathway Engineering in Research Organisms

Currently, there is a lack of specific published research on the metabolic flux analysis (MFA) of pathways directly involving this compound. However, MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system, and its principles are highly relevant for studying the biosynthesis or degradation of this compound.

In the context of pathway engineering, MFA would be an invaluable tool. For example, if a gene cluster responsible for producing this compound were identified and expressed in a research organism like E. coli or Saccharomyces cerevisiae, MFA could be used to:

Identify metabolic bottlenecks that limit the yield of the compound.

Quantify the carbon flux from central metabolism (e.g., glycolysis, pentose (B10789219) phosphate (B84403) pathway) into the biosynthetic pathway.

Optimize the supply of necessary precursors and cofactors (like NAD(P)H and FAD) by engineering the host's central metabolism.

Studies on the degradation of related compounds, such as pyridine by Rhodococcus pyridinivorans or nicotine by Pseudomonas putida, have laid the groundwork for such analyses by identifying the key genes and enzymes that constitute the metabolic pathways. nih.govnih.govmdpi.com Applying MFA to an engineered strain could guide rational strategies to enhance the production of this compound for biotechnological applications or to improve its bioremediation.

Molecular Mechanisms and Biological Roles in in Vitro and Non Human Research Models

Enzyme Modulation and Inhibition Mechanisms

The structural features of 6-(hydroxymethyl)pyridine-3,4-diol (B1585430), specifically its hydroxymethyl and diol groups, enable it to interact with various enzymes through hydrogen bonding. These interactions can lead to the modulation of biological activities, including enzyme inhibition or activation, thereby influencing metabolic pathways.

Research has indicated that this compound can act as an inhibitor of certain hydrolases, which are enzymes involved in lipid metabolism. Kinetic assays have been employed to quantify this inhibitory effect by measuring enzyme activity before and after treatment with the compound. Studies on the related compound, 6-hydroxy-3-succinoyl-pyridine (HSP), have shown that its monooxygenase, HspB, is stimulated by the presence of HSP, which enhances the rate of FAD reduction by NADH. nih.gov This suggests that the binding of the substrate influences the enzyme's catalytic cycle. In the microbial metabolism of pyridine-3,4-diol (B75182) by Agrobacterium sp., the enzyme acylpyruvate hydrolase exhibits a Michaelis constant (Km) of 2μM for its substrate, 3-formylpyruvate, indicating a high affinity. nih.gov

Table 1: Enzyme Interactions with Pyridine (B92270) Derivatives

| Compound/Enzyme | Interaction Type | Key Findings |

|---|---|---|

| This compound | Inhibition | Inhibits certain hydrolases involved in lipid metabolism. |

| 6-Hydroxy-3-succinoyl-pyridine (HSP) with HspB | Substrate Binding | Stimulates the rate of FAD reduction by NADH. nih.gov |

Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site, causing a conformational change that can enhance or inhibit the receptor's activity. mdpi.com While direct studies on the allosteric modulation by this compound are limited, research on structurally related pyridine derivatives provides insights into this mechanism. For instance, 4-phenylpyridin-2-one derivatives have been identified as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine (B1216132) receptor. nih.gov

In a study involving Escherichia coli 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphokinase (HPPK), the binding of MgADP was found to cause significant conformational changes in three loops of the enzyme that are crucial for catalysis. nih.govresearchgate.net Notably, one of these loops moved more than 17 Å away from the active center. nih.govresearchgate.net This demonstrates how ligand binding at a site distinct from the active site can induce substantial structural rearrangements, a hallmark of allosteric modulation. nih.govresearchgate.net

Antioxidant Mechanisms and Cellular Protective Effects in Model Systems

The antioxidant properties of this compound are a significant area of research, with studies demonstrating its ability to protect cells from oxidative stress. Oxidative stress occurs due to an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. nih.gov

The antioxidant capability of this compound is attributed to its ability to scavenge free radicals. Phenolic compounds, in general, are known for their ROS scavenging capabilities, which are often enhanced by a greater number of hydroxyl groups. nih.gov In cell culture studies, this compound has demonstrated a protective effect on cellular integrity by reducing oxidative stress markers in cells exposed to harmful agents. This suggests that the compound can directly neutralize ROS, preventing them from damaging cellular components. Studies on other phenolic compounds have shown significant reductions in intracellular ROS levels in cell lines like L-929 and LN-229. nih.govresearchgate.net

Oxidative stress can be quantified by measuring various biomarkers. mdpi.com These include products of lipid peroxidation (e.g., malondialdehyde), DNA damage (e.g., 8-hydroxy-2'-deoxyguanosine), and protein oxidation (e.g., protein carbonyls). nih.gov Antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase also serve as important markers. nih.gov

In vitro studies have shown that this compound can significantly reduce oxidative stress markers in cell cultures. For example, in studies with other antioxidant compounds, treatment of H9c2 cells with hydrogen peroxide (H₂O₂) led to increased levels of malondialdehyde (MDA) and decreased levels of glutathione (GSH) and superoxide dismutase (SOD) activity. researchgate.net Treatment with the antioxidant compound reversed these effects, indicating a reduction in oxidative stress. researchgate.net

Table 2: Modulation of Oxidative Stress Markers by Antioxidant Compounds

| Marker | Effect of Oxidative Stress | Effect of Antioxidant Treatment |

|---|---|---|

| Malondialdehyde (MDA) | Increased | Decreased researchgate.net |

| Glutathione (GSH) | Decreased | Increased researchgate.net |

Antimicrobial Activity and Growth Inhibition in Microbial Models

Research has shown that this compound possesses antimicrobial properties, making it a subject of interest for the development of new antimicrobial agents. In vitro tests have demonstrated its effectiveness in inhibiting the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values from these studies suggest potential for therapeutic applications.

The microbial metabolism of a related compound, pyridine-3,4-diol, has been studied in Agrobacterium sp. nih.gov This bacterium can metabolize pyridine-3,4-diol through ring cleavage mediated by a dioxygenase enzyme. nih.gov This metabolic pathway ultimately breaks down the pyridine ring into simpler molecules like pyruvate (B1213749) and formate. nih.gov

Table 3: Antimicrobial Activity of this compound

| Microbial Strain | Activity | Finding |

|---|---|---|

| Escherichia coli | Growth Inhibition | Effective inhibition observed in in vitro tests. |

Determination of Minimum Inhibitory Concentrations (MICs) in vitro

In vitro studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial effectiveness, representing the lowest concentration of a substance that prevents visible growth of a microorganism. Research has shown that this compound effectively inhibits the growth of bacteria such as Escherichia coli and Staphylococcus aureus, suggesting its potential for further investigation as an antimicrobial agent.

Table 1: Reported Minimum Inhibitory Concentration (MIC) Data

| Bacterial Strain | Result |

| Escherichia coli | Effective inhibition observed |

| Staphylococcus aureus | Effective inhibition observed |

This table is based on available in vitro research findings. Specific MIC values may vary depending on the experimental conditions.

Proposed Cellular Targets and Modes of Action in Bacteria

The precise cellular targets and modes of action of this compound in bacteria are still under investigation. However, its chemical structure provides clues to its potential mechanisms. The presence of hydroxymethyl and diol groups on the pyridine ring allows the compound to form hydrogen bonds and interact with various biological molecules, including enzymes and receptors. These interactions could disrupt essential cellular processes in bacteria, leading to the observed inhibition of growth. One proposed mechanism is the inhibition of specific enzymes, such as hydrolases involved in lipid metabolism.

Coordination Chemistry and Metal Ion Interactions

The structure of this compound, particularly the pyridine ring and its functional groups, makes it an interesting ligand for coordination with metal ions.

Complex Formation with Transition Metal Ions (e.g., Fe³⁺)

Pyridine and its derivatives are well-known to form coordination complexes with transition metal ions. wikipedia.org The nitrogen atom in the pyridine ring possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. While specific studies on the complexation of this compound with Fe³⁺ are not extensively detailed in the provided search results, the general principles of pyridine-metal interactions suggest that such complex formation is plausible. The hydroxyl groups on the pyridine ring could also participate in chelation, potentially leading to the formation of stable, multi-dentate complexes. The study of transition metal coordination compounds is a significant area of research due to their potential applications in catalysis and materials science. mdpi.commdpi.com

Influence of Tautomerism on Metal Ion Chelation

Pyridine-3,4-diol and its derivatives can exist in different tautomeric forms, such as the pyridin-4-one form. This tautomeric equilibrium can be influenced by factors like the solvent environment. The specific tautomer present will affect its ability to chelate metal ions. The diol form, with its two hydroxyl groups, is well-suited for acting as a bidentate or even tridentate ligand, especially in conjunction with the pyridine nitrogen. The formation of stable chelate rings is a key factor in the coordination chemistry of such molecules. The ability of ligands to form stable complexes is crucial for their potential applications, for instance, in the development of novel catalysts or therapeutic agents.

Other Mechanistic Biological Investigations in Non-Clinical Settings

Beyond its antimicrobial activity, other biological effects of this compound have been explored in non-clinical research. Studies have indicated that the compound possesses antioxidant properties, which are important for protecting cells from oxidative stress. This activity is likely attributable to the phenolic nature of the diol groups. Furthermore, investigations into its interaction with enzymes have suggested that it can inhibit certain hydrolases. In the broader context of pyridine metabolism, related compounds like pyridine-3,4-diol are known intermediates in the microbial degradation pathways of pyridine derivatives. nih.govnih.gov For example, the enzyme 4-hydroxypyridine-3-hydroxylase is involved in the conversion of 4-hydroxypyridine (B47283) to pyridine-3,4-diol in Agrobacterium sp. nih.gov

Advanced Analytical Methodologies for Research and Characterization

High-Resolution Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous elucidation of the molecular architecture of 6-(hydroxymethyl)pyridine-3,4-diol (B1585430).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR spectra are instrumental in identifying the protons on the pyridine (B92270) ring and the hydroxymethyl group. mdpi.comresearchgate.net The chemical shifts, signal multiplicities (e.g., singlets, doublets, triplets), and coupling constants offer insights into the connectivity of the atoms. rsc.orgceon.rs For instance, the protons of the hydroxymethyl group typically appear as a distinct signal, while the aromatic protons on the pyridine ring exhibit characteristic shifts and coupling patterns. rsc.orgceon.rs

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. mdpi.comresearchgate.net The spectrum reveals the number of unique carbon environments, and their chemical shifts indicate the type of carbon atom (e.g., aromatic, aliphatic, attached to an electronegative atom). rsc.orgceon.rs The presence of signals corresponding to the pyridine ring carbons, the hydroxymethyl carbon, and the carbons bearing hydroxyl groups confirms the compound's fundamental structure. rsc.orgceon.rs

It is important to note that pyridine-3,4-diol (B75182) and its derivatives can exhibit tautomerism, existing in equilibrium with their pyridin-4-one forms. NMR spectroscopy is a powerful tool to study this phenomenon, as the different tautomers will give rise to distinct sets of signals, with their relative integrations reflecting the equilibrium position in a given solvent. For related pyridine diols, NMR studies have been crucial in confirming such tautomeric equilibria.

Table 1: Representative NMR Data for Pyridine Derivatives

| Nucleus | Chemical Shift (δ) in ppm (Solvent) | Multiplicity | Assignment |

| ¹H | 8.74 – 8.66 (CDCl₃) | m | Aromatic H |

| ¹H | 7.80 (CDCl₃) | d | Aromatic H |

| ¹³C | 156.8 (CDCl₃) | - | Aromatic C |

| ¹³C | 149.3 (CDCl₃) | - | Aromatic C |

Note: This table presents example data for related pyridine structures to illustrate the type of information obtained from NMR spectroscopy. rsc.org Specific data for this compound should be determined experimentally.

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for obtaining information about its structure through fragmentation analysis. The compound has a molecular weight of 141.12 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. ceon.rs This is a critical step in confirming the molecular formula, C₆H₇NO₃.

In addition to the molecular ion peak, the mass spectrum displays a series of fragment ions. The fragmentation pattern is characteristic of the compound's structure and can be used to deduce the arrangement of atoms. For example, the loss of a hydroxymethyl group or water molecules would result in specific fragment ions, providing further evidence for the proposed structure.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Weight | 141.12 g/mol | |

| Molecular Formula | C₆H₇NO₃ |

X-ray Crystallography for Solid-State Structure and Tautomerism

X-ray crystallography offers the most definitive method for determining the three-dimensional structure of this compound in the solid state. researchgate.netresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise positions of all atoms in the crystal lattice. nih.govmdpi.com

This technique is particularly valuable for resolving the tautomeric form that exists in the solid state. For related pyridine diols, X-ray crystallography has shown that both the diol and pyridinone tautomers can coexist, often stabilized by intermolecular hydrogen bonding. This information is crucial for understanding the compound's physical properties and its interactions in a solid-state environment. chemtube3d.com

UV-Visible and Infrared (IR) Spectroscopy for Electronic Transitions and Functional Groups

UV-Visible (UV-Vis) and Infrared (IR) spectroscopy provide complementary information about the electronic structure and functional groups present in this compound.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. researchgate.netnist.gov The pyridine ring, being an aromatic system, exhibits characteristic π→π* transitions. researchgate.net The position and intensity of the absorption maxima can be influenced by the substituents on the ring and the solvent used. researchgate.net

Infrared (IR) spectroscopy is used to identify the different functional groups in the molecule by detecting their characteristic vibrational frequencies. researchgate.netnih.govnih.gov For this compound, key IR absorptions would include:

A broad O-H stretching band from the hydroxyl groups.

C-O stretching vibrations from the hydroxyl and hydroxymethyl groups.

C=C and C=N stretching vibrations characteristic of the pyridine ring.

C-H stretching and bending vibrations. nih.gov

The IR spectrum serves as a molecular fingerprint and can be used for rapid identification and quality control. nih.gov

Chromatographic Separation and Quantification in Complex Biological or Synthetic Matrices

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from complex mixtures, such as those encountered in biological samples or during chemical synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of this compound. ptfarm.plresearchgate.nethelixchrom.com It is widely used to determine the purity of the compound and to quantify its concentration in various samples. researchgate.net

In a typical HPLC analysis, a solution of the sample is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. nih.gov For a polar compound like this compound, reversed-phase HPLC is often employed, where a nonpolar stationary phase is used with a polar mobile phase. nih.govsielc.com

By using a suitable detector, such as a UV-Vis detector, the separated components can be detected and quantified. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for identification. The area under the chromatographic peak is proportional to the concentration of the compound, allowing for accurate quantitative analysis when compared to a calibration curve generated from standards of known concentration. ptfarm.pl HPLC methods can be validated to ensure their accuracy, precision, linearity, and sensitivity. ptfarm.plresearchgate.net

Hyphenated Techniques (e.g., LC-MS/MS) for Trace Analysis and Metabolite Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a premier analytical tool for the trace analysis and metabolite profiling of polar, non-volatile compounds like "this compound". While direct LC-MS/MS studies on this specific compound are not extensively documented in publicly available research, the methodologies developed for structurally similar dihydroxypyridine derivatives, such as the collagen cross-links pyridinoline (B42742) (PYD) and deoxypyridinoline (B1589748) (DPD), provide a strong framework for its analysis. uea.ac.ukresearchgate.netdntb.gov.uaresearchgate.netuea.ac.uk

Methodology Overview:

The analysis of these pyridinium (B92312) compounds by LC-MS/MS typically involves several key steps:

Sample Preparation: For biological samples like urine, a solid-phase extraction (SPE) step is often employed to remove interfering matrix components and concentrate the analytes. uea.ac.ukresearchgate.net Acidified urine samples can be passed through a cellulose (B213188) slurry, which retains the pyridinium compounds. uea.ac.ukresearchgate.net

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is commonly used for separation. uea.ac.ukresearchgate.netresearchgate.net The use of an ion-pairing agent, such as heptafluorobutyric acid (HFBA), in the mobile phase can improve the retention and peak shape of these polar compounds on C18 or other reversed-phase columns. researchgate.net

Mass Spectrometric Detection: Detection is achieved using a tandem mass spectrometer, typically a triple quadrupole instrument, operating in positive electrospray ionization (ESI) mode. researchgate.netuea.ac.uk The high selectivity and sensitivity of this technique are achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the analyte of interest are monitored. researchgate.netresearchgate.net

Research Findings on Structurally Similar Compounds:

A validated LC-MS/MS method for the simultaneous measurement of free pyridinoline (fPYD) and free deoxypyridinoline (fDPD) in urine has been established, demonstrating the power of this technique for quantifying trace levels of dihydroxypyridine derivatives. uea.ac.ukresearchgate.netuea.ac.uk Key parameters from such a study are summarized below, which could be adapted for the analysis of "this compound".

Table 1: Exemplary LC-MS/MS Parameters for the Analysis of Pyridinoline (PYD) and Deoxypyridinoline (DPD)

| Parameter | Details | Reference |

| Sample Preparation | Solid-phase extraction with cellulose slurry from acidified urine. | uea.ac.ukresearchgate.net |

| LC Column | Reversed-phase solid core particle column (e.g., 50 x 2.1 mm, 2.6 µm). | researchgate.net |

| Mobile Phase | Gradient elution with water and acetonitrile (B52724), both containing 0.1% HFBA. | researchgate.net |

| Ionization Mode | Positive Electrospray Ionization (ESI+). | researchgate.netuea.ac.uk |

| Detection Mode | Multiple Reaction Monitoring (MRM). | researchgate.netresearchgate.net |

| Precursor -> Product Ion Transitions | PYD: 429 -> 82; DPD: 413 -> 84. | researchgate.netresearchgate.net |

The application of such a method would enable the sensitive detection and accurate quantification of "this compound" in biological fluids, facilitating studies on its metabolic pathways and potential as a biomarker. The fragmentation patterns in MS/MS would likely involve the loss of the hydroxymethyl group and water molecules from the protonated molecule.

Electrochemical Detection Methods in Research Assays

Electrochemical methods offer a compelling alternative to chromatographic techniques, providing advantages such as rapid analysis, high sensitivity, cost-effectiveness, and the potential for miniaturization into portable sensors. nih.gov These methods are based on the oxidation or reduction of the analyte at an electrode surface, generating a measurable electrical signal. The diol functionality in "this compound" makes it electrochemically active and thus a suitable candidate for this type of analysis.

While specific electrochemical sensors for "this compound" are not widely reported, extensive research on the electrochemical detection of other dihydroxyaromatic compounds, such as dihydroxybenzenes (e.g., hydroquinone, catechol), provides a strong foundation for the development of such assays. nih.gov

Sensor Development and Principles:

The development of electrochemical sensors for dihydroxy-compounds often involves the modification of a bare electrode (e.g., glassy carbon electrode, screen-printed electrode) with nanomaterials to enhance its electrocatalytic activity, sensitivity, and selectivity. nih.gov Common modifying materials include:

Carbon Nanotubes and Graphene: These materials possess large surface areas and excellent electrical conductivity, which facilitate electron transfer and amplify the electrochemical signal. nih.gov

Metal and Metal Oxide Nanoparticles: These can catalyze the electrochemical reaction, leading to lower oxidation potentials and higher peak currents.

Polymers and Metal-Organic Frameworks (MOFs): These can be used to create a selective recognition layer on the electrode surface, improving the sensor's specificity for the target analyte. nih.gov

Research Findings on Related Compounds:

Studies on the electrochemical detection of dihydroxybenzenes have demonstrated the ability to resolve the overlapping signals of structurally similar isomers, a common challenge with bare electrodes. nih.gov For instance, various modified electrodes have been developed for the simultaneous or individual detection of hydroquinone, catechol, and resorcinol. nih.gov The performance of these sensors is typically evaluated based on their linear range, limit of detection (LOD), and selectivity.

Table 2: Performance Characteristics of a Representative Electrochemical Sensor for a Dihydroxy-Compound (Hydroxylamine)

| Parameter | Details | Reference |

| Electrode | Fe3O4 nanoparticles functionalized with [2-(4-((3-(trimethoxysilyl)propylthio)methyl)1-H1,2,3-triazol-1-yl)aceticacid] and graphene oxide modified screen-printed electrode (Fe3O4 FNPs/GO/SPE). | |

| Technique | Differential Pulse Voltammetry (DPV). | |

| Linear Range | 0.05–700.0 μM. | |

| Limit of Detection (LOD) | 10.0 nM. | |

| Application | Determination in water samples. |

The development of an electrochemical sensor for "this compound" would likely follow similar principles. The sensor would be optimized for pH, scan rate, and potential waveform to achieve the best analytical performance. Such a sensor could be invaluable for rapid screening assays in various research contexts.

Computational and Theoretical Studies of 6 Hydroxymethyl Pyridine 3,4 Diol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 6-(hydroxymethyl)pyridine-3,4-diol (B1585430) at the electronic level. These in silico methods offer a powerful lens to predict and understand its behavior.

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. researchgate.net For pyridine (B92270) derivatives, DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are commonly employed to optimize the molecular geometry and calculate electronic properties. jocpr.com The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap generally signifies higher reactivity. researchgate.net

In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atoms of the hydroxyl groups, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, would be distributed across the pyridine ring's π-system, highlighting its susceptibility to nucleophilic attack. Studies on similar heterocyclic compounds show that the HOMO-LUMO gap can be influenced by substituent groups and solvent effects. researchgate.netmdpi.com For instance, the presence of electron-donating hydroxyl groups typically raises the HOMO energy level, enhancing the molecule's electron-donating capacity.

Table 1: Illustrative Frontier Orbital Properties for Pyridine Derivatives based on DFT Calculations

| Parameter | Typical Value Range for Pyridine Derivatives | Significance for this compound |

|---|---|---|

| HOMO Energy | -5.5 to -6.5 eV | Indicates electron-donating capability, influenced by -OH and -CH₂OH groups. |

| LUMO Energy | -0.5 to -1.5 eV | Indicates electron-accepting capability of the pyridine ring. |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 eV | A smaller gap suggests higher chemical reactivity and potential for charge transfer within the molecule. researchgate.net |

Quantum mechanical methods, particularly DFT, are widely used for the accurate prediction of spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov This approach involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. The predicted chemical shifts are then obtained by referencing these values against a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, DFT calculations can predict the ¹H and ¹³C NMR spectra. The accuracy of these predictions for small organic molecules is generally high, with reported mean absolute errors (MAE) for ¹H shifts often in the range of 0.2–0.4 ppm. nih.gov Such calculations are invaluable for confirming experimentally determined structures and for assigning specific resonances to the corresponding protons and carbon atoms in the molecule. The predicted shifts are sensitive to the molecule's conformation, including the orientation of the hydroxymethyl and hydroxyl groups, and can be influenced by intermolecular hydrogen bonding and solvent effects. nsf.gov

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational flexibility and intermolecular interactions that are not accessible through static quantum chemical calculations. mdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in understanding the potential interactions of this compound with biological targets like enzymes. The process involves placing the ligand in the binding site of a protein and using a scoring function to estimate the binding affinity for different poses. ugm.ac.id

For this compound, the presence of multiple hydroxyl groups and a pyridine nitrogen atom makes it an excellent candidate for forming hydrogen bonds. Docking studies would likely predict that these functional groups act as both hydrogen bond donors and acceptors, forming a network of interactions with amino acid residues in a protein's active site. nih.gov The hydroxymethyl group adds a degree of conformational flexibility, allowing the molecule to adopt various poses to optimize its fit within a binding pocket.

Table 2: Potential Intermolecular Interactions of this compound in a Protein Binding Site

| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Pyridine Nitrogen | Hydrogen Bond Acceptor, π-π Stacking | Aspartic Acid, Glutamic Acid, Tyrosine, Phenylalanine |

| 3-Hydroxyl Group | Hydrogen Bond Donor/Acceptor | Serine, Threonine, Histidine, Main-chain C=O or N-H |

| 4-Hydroxyl Group | Hydrogen Bond Donor/Acceptor | Serine, Threonine, Aspartate, Main-chain C=O or N-H |

| Hydroxymethyl Group | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Asparagine, Glutamine |

The surrounding solvent can significantly influence the structure, stability, and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), can be combined with DFT calculations to simulate the effects of a solvent environment. researchgate.netrsc.org For this compound, a polar protic solvent like water or methanol (B129727) would be expected to form strong hydrogen bonds with the hydroxyl groups and the pyridine nitrogen.

These interactions can stabilize different tautomeric forms of the molecule. Pyridine-3,4-diols can exist in equilibrium with their pyridin-4-one tautomers, and the position of this equilibrium is sensitive to solvent polarity. Polar solvents are likely to stabilize the diol form through hydrogen bonding, which is a critical consideration for its synthesis and purification. MD simulations can explicitly model solvent molecules, providing a detailed picture of the solvation shell and the dynamics of intermolecular hydrogen bonds between the solute and solvent.

Structure-Property Relationship Modeling (excluding clinical properties)

Structure-Property Relationship (SPR) models aim to correlate a molecule's structural features with its physicochemical properties. For this compound, its specific arrangement of functional groups is directly linked to its chemical properties and potential applications.

The pyridine ring provides a planar, aromatic core that is less reactive than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the ring is activated towards certain reactions by the presence of the three electron-donating groups (-OH and -CH₂OH).

Hydrogen Bonding Capacity : The three hydroxyl/hydroxymethyl groups and the pyridine nitrogen make the molecule highly capable of forming intermolecular hydrogen bonds. This property influences its solubility, melting point, and its ability to act as a versatile building block in supramolecular chemistry.

Reactivity : The hydroxyl groups at positions 3 and 4 make the aromatic ring electron-rich, increasing its susceptibility to electrophilic substitution. These groups can also be targets for derivatization, such as etherification or esterification, allowing for the synthesis of more complex molecules. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, further expanding its synthetic utility.

Antioxidant Potential : Phenolic compounds are known for their antioxidant properties. The diol system on the pyridine ring suggests that this compound could act as a radical scavenger, a property that is directly related to the stability of the resulting radical and the bond dissociation enthalpy of the O-H bonds.

By modeling descriptors such as polarizability, molar refractivity, and hydration energy, QSPR studies can quantify these relationships and predict the properties of new derivatives before they are synthesized. researchgate.net

Cheminformatics and Data Mining for Analog Discovery and Lead Optimization